molecular formula C16H15FN2O3S B2630893 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide CAS No. 941974-96-5

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

Cat. No. B2630893
CAS RN: 941974-96-5
M. Wt: 334.37
InChI Key: HSZXLQWACCDCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide” seems to be a chemical compound with a complex structure. It likely contains an isothiazolidine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound likely includes an isothiazolidine ring, a phenyl group, and a fluorobenzamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure.

Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

Researchers have developed practical methodologies for synthesizing complex molecules that serve as intermediates for manufacturing pharmaceuticals and other chemical entities. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, demonstrates innovative approaches to chemical synthesis with potential applications in creating derivatives of the mentioned compound for varied scientific uses (Qiu et al., 2009).

Pharmacological Applications

Several reviews have highlighted the potential of new molecules for the treatment of diseases, such as tuberculosis and insomnia, showcasing the broad spectrum of pharmacological applications. This includes the exploration of novel sedative hypnotics like Zaleplon, which could imply analogous research into the pharmacodynamics and pharmacokinetics of similar compounds (Grosset, Singer, & Bishai, 2012).

Advanced Oxidation Processes

In the context of environmental sciences and pollution treatment, advanced oxidation processes (AOPs) have been studied extensively. This involves the degradation of pharmaceuticals like acetaminophen in aqueous media, which could relate to research on the environmental impact and degradation pathways of complex chemicals, including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide and its analogues (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in drug discovery, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZXLQWACCDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

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